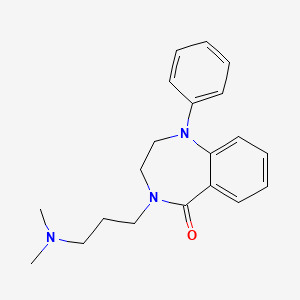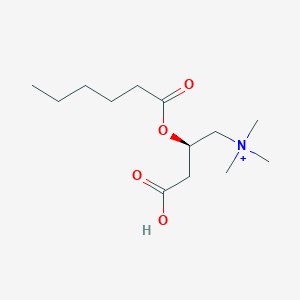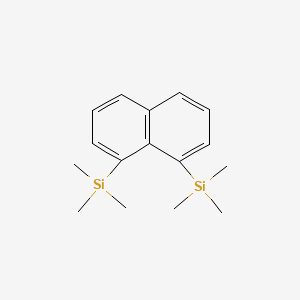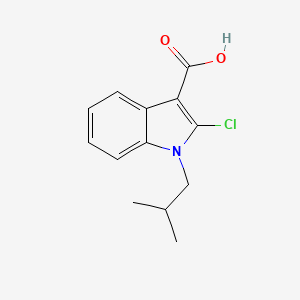
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-component reactions. One common method is the condensation of carbonyl compounds with diamines. For instance, the synthesis of 2,4-diaminopyrimidine derivatives can be achieved through the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂-catalyzed conditions . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal, providing a broad range of substituted pyrimidines .
Industrial Production Methods
Industrial production of pyrimidine derivatives often relies on scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as Cu-catalyzed cyclization of ketones with nitriles, allows for the production of diversely functionalized pyrimidines under basic conditions . These methods offer broad substrate scope and good functional group tolerance, making them suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- undergoes various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce dihydropyrimidines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives, depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts the synthesis of nucleic acids, leading to the death of rapidly dividing cells, such as bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Pyrimethamine: An antimalarial drug with a similar mechanism of action.
Methotrexate: An anticancer drug that targets DHFR.
Uniqueness
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- is unique due to its specific structural features, such as the presence of the 2,6-dimethoxy-3-pyridyl group, which may enhance its selectivity and potency against certain biological targets .
Propiedades
Número CAS |
65873-69-0 |
|---|---|
Fórmula molecular |
C12H15N5O2 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
5-[(2,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-3-7(11(16-9)19-2)5-8-6-15-12(14)17-10(8)13/h3-4,6H,5H2,1-2H3,(H4,13,14,15,17) |
Clave InChI |
GVQDDKFXRUBBDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)CC2=CN=C(N=C2N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)




![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)

